molecular formula C11H11BrF2O3 B1411362 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde CAS No. 1422361-81-6

3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde

Cat. No.: B1411362
CAS No.: 1422361-81-6
M. Wt: 309.1 g/mol
InChI Key: GAXAXOIKAHVFJL-UHFFFAOYSA-N
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Description

3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde is an organic compound characterized by the presence of bromine, fluorine, and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxy-3-(difluoromethoxy)benzaldehyde.

    Bromopropylation: The hydroxyl group is reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate (K₂CO₃) to form the 3-(3-bromopropoxy) derivative.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and time) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the 3-(3-bromopropoxy) group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols).

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

Major Products

    Substitution: Formation of 3-(3-azidopropoxy)-4-(difluoromethoxy)benzaldehyde.

    Oxidation: Formation of 3-(3-bromopropoxy)-4-(difluoromethoxy)benzoic acid.

    Reduction: Formation of 3-(3-bromopropoxy)-4-(difluoromethoxy)benzyl alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound is investigated for its potential biological activities. The presence of bromine and fluorine atoms can enhance the compound’s bioavailability and metabolic stability, making it a candidate for drug development. It may exhibit antimicrobial, antifungal, or anticancer properties, although specific biological activities require further research.

Industry

In the materials science field, this compound can be used in the development of advanced materials such as polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties, such as increased durability or resistance to environmental factors.

Mechanism of Action

The mechanism by which 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromopropoxy)benzaldehyde: Lacks the difluoromethoxy group, which may affect its reactivity and biological activity.

    4-(Difluoromethoxy)benzaldehyde: Lacks the bromopropoxy group, limiting its use in substitution reactions.

    3-(3-Chloropropoxy)-4-(difluoromethoxy)benzaldehyde: Similar structure but with chlorine instead of bromine, which may influence its reactivity and applications.

Uniqueness

3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde is unique due to the combination of bromine and difluoromethoxy groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of chemical transformations and applications.

Properties

IUPAC Name

3-(3-bromopropoxy)-4-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2O3/c12-4-1-5-16-10-6-8(7-15)2-3-9(10)17-11(13)14/h2-3,6-7,11H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXAXOIKAHVFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)OCCCBr)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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